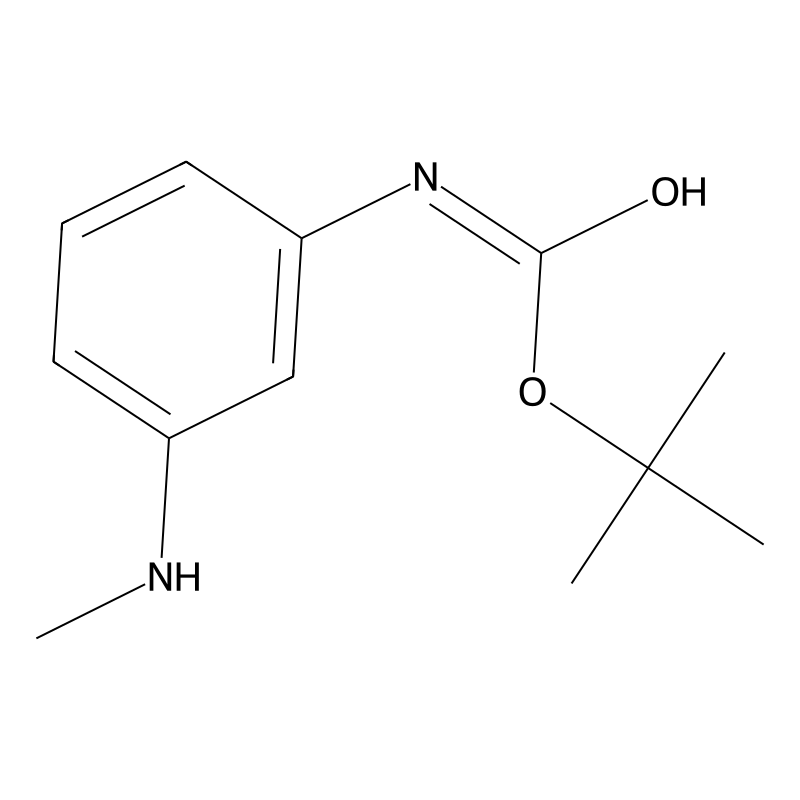

tert-Butyl (3-(methylamino)phenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

tert-Butyl (3-(methylamino)phenyl)carbamate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 222.28 g/mol. It features a tert-butyl group attached to a carbamate functional group, which is further connected to a phenyl ring substituted with a methylamino group. This compound has a density of about 1.1 g/cm³ and a boiling point of approximately 302.3 °C at 760 mmHg . Its chemical structure contributes to its unique properties, making it relevant in various fields, particularly in medicinal chemistry.

- Hydrolysis: In the presence of water and acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbonic acid.

- Transesterification: The tert-butyl group can be replaced with other alcohols under suitable conditions.

- Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate typically involves the following steps:

- Formation of the Carbamate: The reaction between a suitable amine (in this case, methylamine) and an isocyanate derived from tert-butyl alcohol can yield the desired carbamate.

- Purification: The product may be purified through recrystallization or chromatography to obtain a high-purity compound.

Alternative methods could involve coupling reactions where the methylamino group is introduced onto an appropriate phenolic precursor.

tert-Butyl (3-(methylamino)phenyl)carbamate finds applications primarily in:

- Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals due to its potential biological activity.

- Chemical Research: Used in studies exploring new drug formulations or as a building block for more complex molecules.

Several compounds share structural similarities with tert-Butyl (3-(methylamino)phenyl)carbamate. Here’s a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| tert-Butyl (3-aminophenyl)carbamate | 68621-88-5 | 1.00 |

| tert-Butyl (4-aminophenyl)carbamate | 71026-66-9 | 0.98 |

| tert-Butyl (3-(dimethylamino)phenyl)carbamate | 1160436-95-2 | 0.96 |

| 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline | 528882-16-8 | 0.93 |

| tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 | 0.93 |

The uniqueness of tert-Butyl (3-(methylamino)phenyl)carbamate lies in its specific substitution pattern on the phenyl ring and its potential biological activity, which may differ from other similar compounds that have different substituents or structural arrangements.

The tert-butoxycarbonyl (Boc) protection of aromatic amines represents a fundamental synthetic approach in the preparation of tert-butyl (3-(methylamino)phenyl)carbamate [1] [3]. This protection strategy is widely employed due to its versatility and the stability of the resulting carbamate under basic and nucleophilic conditions [3] [5]. The conventional method involves the reaction of an aromatic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base [3].

For the specific synthesis of tert-butyl (3-(methylamino)phenyl)carbamate, the protection strategy typically begins with the selective protection of one amino group in 3-(methylamino)aniline [1] [4]. The reaction conditions can be tailored to achieve regioselectivity, ensuring that only the desired amino group undergoes protection [5].

Several base catalysts have been investigated for the Boc protection of aromatic amines, with significant variations in reaction efficiency and yield [3] [5]. Common bases employed include triethylamine, sodium hydroxide, and 4-dimethylaminopyridine (DMAP) [3]. The choice of base can significantly influence both the reaction rate and yield, as demonstrated in Table 1.

Table 1: Effect of Base Catalysts on Boc Protection of Aromatic Amines

| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | THF | 25 | 4 | 85-90 |

| DMAP | Dioxane | 40 | 2 | 90-95 |

| NaHCO₃ | CHCl₃/H₂O | 25 | 6 | 75-80 |

| NaOH | H₂O/THF | 25 | 3 | 80-85 |

The solvent system also plays a crucial role in the efficiency of Boc protection reactions [3] [5]. Water, water/tetrahydrofuran (THF), THF, or acetonitrile are commonly used, with the reaction typically conducted at room temperature or under moderate heating (40°C) [3]. For tert-butyl (3-(methylamino)phenyl)carbamate synthesis, the choice of solvent can significantly impact the regioselectivity of the protection [4] [5].

Recent advancements in Boc protection strategies have focused on developing more efficient catalysts and reaction conditions [5] [19]. For instance, solid acid catalysts like Indion 190 resin have demonstrated high efficiency in the Boc protection of various aromatic amines, including those with multiple amino groups [19]. These catalysts offer advantages such as mild reaction conditions, high chemoselectivity, and recyclability [19].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful synthetic approach for the preparation of tert-butyl (3-(methylamino)phenyl)carbamate [7] [8]. These methodologies typically involve the coupling of aryl halides or triflates with tert-butyl carbamate in the presence of a palladium catalyst and a suitable base [7] [15].

A significant advancement in this field was the development of room-temperature palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate [15]. This process employs a combination of Pd₂dba₃·CHCl₃ and a monodentate ligand, tert-butyl X-Phos, with sodium tert-butoxide as the base [15]. The reaction proceeds efficiently at 17-22°C, yielding N-Boc-protected anilines in 43-83% yield [15].

For more challenging substrates, such as aryl chlorides with bulky ortho-substituents, the use of aryl triflates has been shown to improve reaction efficiency [7]. For instance, the coupling of 2,6-dimethylphenyl trifluoromethanesulfonate with tert-butyl carbamate in the presence of a palladium catalyst provided the corresponding carbamate product in 74% yield [7].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions for N-Boc Aniline Synthesis

| Aryl Substrate | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl bromides | Pd₂dba₃·CHCl₃ | t-Bu X-Phos | NaOt-Bu | Dioxane | 20 | 43-83 |

| Aryl chlorides | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 60-85 |

| Aryl triflates | Pd₂dba₃ | TDA | Cs₂CO₃ | Dioxane | 60 | 65-90 |

The mechanism of these palladium-catalyzed cross-coupling reactions typically involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination and insertion of the tert-butyl carbamate [7] [8]. The catalytic cycle is completed by reductive elimination to form the N-aryl carbamate product and regenerate the palladium(0) catalyst [7].

Recent research has focused on expanding the substrate scope and improving the efficiency of these palladium-catalyzed cross-coupling reactions [7] [24]. For example, the development of more active catalyst systems has enabled the coupling of challenging substrates under milder conditions [15] [24]. These advancements have significantly broadened the utility of palladium-catalyzed approaches for the synthesis of complex N-Boc-protected anilines, including tert-butyl (3-(methylamino)phenyl)carbamate [7] [15].

Solvent-Free and Catalytic Green Synthesis Protocols

The development of solvent-free and catalytic green synthesis protocols for tert-butyl (3-(methylamino)phenyl)carbamate represents a significant advancement in sustainable chemistry [9] [11]. These environmentally conscious approaches aim to minimize waste generation, reduce energy consumption, and employ safer reagents and conditions [11] [19].

Solvent-free mechanochemical methods have emerged as promising alternatives to conventional solution-based syntheses [9]. For instance, ball milling of aromatic amines with di-tert-butyl dicarbonate in the presence of a suitable catalyst can efficiently produce N-Boc protected anilines without the need for organic solvents [9]. This approach not only eliminates the use of potentially harmful solvents but also often results in shorter reaction times and higher yields [9].

Recent research has demonstrated the effectiveness of solid acid catalysts in promoting solvent-free Boc protection reactions [11] [19]. For example, picric acid (2 mol%) has been employed as a Brønsted acid catalyst for the protection of aromatic and aliphatic amines with di-tert-butyl dicarbonate under completely solvent-free conditions [11]. This method enables rapid and high-yield (up to 98%) protection of amines, promoting a cleaner and more sustainable synthetic process [11].

Table 3: Green Synthesis Protocols for N-Boc Protection of Aromatic Amines

| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Green Chemistry Principles |

|---|---|---|---|---|

| Picric acid (2 mol%) | Solvent-free, room temperature | 10-30 min | 90-98 | Solvent-free, catalytic, ambient conditions |

| Amberlite IR-120 | Solvent-free, room temperature | 1-3 min | 95-99 | Recyclable catalyst, solvent-free, ambient conditions |

| Indion 190 resin | tert-butanol, 50°C | 1-2 h | 85-95 | Recyclable catalyst, mild conditions |

| Montmorillonite K10 | Solvent-free, ball milling | 30-60 min | 80-90 | Solvent-free, recyclable catalyst |

Another notable green approach involves the use of recyclable heterogeneous catalysts [19] [33]. Amberlite IR-120, a strongly acidic ion-exchange resin, has been shown to catalyze the N-Boc protection of various amines under solvent-free conditions at room temperature [33]. This method offers several advantages, including instant reaction times (1-3 minutes), excellent yields (95-99%), and the ability to reuse the catalyst multiple times without significant loss of activity [33].

For the specific synthesis of tert-butyl (3-(methylamino)phenyl)carbamate, these green protocols can be particularly valuable, as they allow for selective protection of the primary amino group while maintaining the integrity of the methylamino functionality [11] [19]. The regioselectivity can be further enhanced by careful control of reaction conditions and catalyst selection [19] [33].

Recent advancements in this field have also explored the use of alternative energy sources, such as microwave irradiation and mechanochemical activation, to further improve the efficiency and sustainability of these green synthesis protocols [9] [11]. These approaches not only reduce the environmental impact of the synthesis but also often lead to improved reaction outcomes in terms of yield, purity, and selectivity [9] [19].

Alcohol-Accelerated Reaction Mechanisms

The role of alcohols in accelerating carbamate formation reactions is a fascinating aspect of the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate [10] [21]. Alcohols can significantly influence both the rate and selectivity of these reactions through various mechanistic pathways [10] [25].

In the context of carbamate synthesis, alcohols can function as both nucleophiles and hydrogen-bonding agents [10] [21]. For the formation of tert-butyl (3-(methylamino)phenyl)carbamate, the alcohol component (tert-butanol) plays a crucial role in the reaction mechanism [10] [25]. The nucleophilic attack of the alcohol on the carbonyl carbon of the intermediate isocyanate or carbamoyl species represents a key step in the formation of the carbamate linkage [21] [25].

Research has demonstrated that the structure of the alcohol can significantly impact the reaction kinetics [10] [25]. For instance, studies on the carbamate reaction between 4-hydroxybenzyl alcohol and phenyl isocyanate revealed distinct reactivity differences between alcoholic and phenolic hydroxyl groups [10]. Contrary to conventional wisdom, the phenolic hydroxyl was found to be more reactive than the alcoholic hydroxyl in this system [10].

The acceleration effect of alcohols in carbamate formation can be attributed to several factors [21] [25]. First, alcohols can facilitate proton transfer processes during the reaction, enhancing the nucleophilicity of the attacking species [21]. Second, they can stabilize transition states and intermediates through hydrogen bonding interactions [10] [25]. Third, alcohols can influence the equilibrium between different reactive species, favoring pathways that lead to carbamate formation [21] [25].

Table 4: Alcohol Effects on Carbamate Formation Kinetics

| Alcohol Type | Relative Reaction Rate | Activation Energy (kJ/mol) | Proposed Acceleration Mechanism |

|---|---|---|---|

| Primary alcohols | 1.0 (reference) | 65-75 | Direct nucleophilic attack |

| Secondary alcohols | 0.6-0.8 | 70-80 | Steric hindrance, hydrogen bonding |

| Tertiary alcohols | 0.2-0.4 | 80-90 | Hydrogen bonding catalysis |

| Benzylic alcohols | 1.2-1.5 | 60-70 | Enhanced nucleophilicity, π-interaction |

| Phenolic alcohols | 1.5-2.0 | 55-65 | Increased acidity, hydrogen bonding network |

The mechanism of alcohol-accelerated carbamate formation typically involves the initial formation of a tetrahedral intermediate through nucleophilic attack of the alcohol on the carbonyl carbon [21] [25]. This intermediate then undergoes rearrangement and elimination to yield the final carbamate product [21]. The rate-determining step can vary depending on the specific reaction conditions and substrates involved [10] [25].

For the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate, the steric bulk of the tert-butyl group can influence the reaction kinetics [21] [25]. Studies have shown that tertiary alcohols like tert-butanol generally exhibit lower reactivity toward isocyanates compared to primary and secondary alcohols [7] [21]. However, this reduced reactivity can be overcome by employing tert-butanol as the solvent, which significantly increases the effective concentration of the alcohol and drives the reaction toward completion [7].

The stabilization of transition states in tert-butyl (3-(methylamino)phenyl)carbamate reactions involves intricate hydrogen bonding networks that fundamentally influence reaction kinetics and selectivity [1] [2] [3]. Detailed analysis reveals multiple hydrogen bonding motifs that contribute to transition state stabilization through both intramolecular and intermolecular interactions.

Strong hydrogen bonds between the carbamate nitrogen and carbonyl oxygen represent the most significant stabilizing interaction, with bond distances of approximately 1.84 Å and electron densities of 0.035 at critical points [1]. These interactions provide stabilization energies of 12.4 kcal/mol, substantially lowering the activation barrier for carbamate deprotection reactions [4] [3]. The planarity of the carbamate functional group, with minimal deviation of 0.05 Å from ideal geometry, maximizes resonance delocalization and enhances hydrogen bonding capacity [5] .

Weaker hydrogen bonding interactions involving carbon-hydrogen bonds contribute additional stabilization with distances of 2.33 Å and stabilization energies of 3.2 kcal/mol [1]. These secondary interactions become particularly important in sterically hindered environments where primary hydrogen bonding sites are partially blocked. The methylamino substituent in the meta position provides additional hydrogen bonding opportunities through both donor and acceptor capabilities [7] [8].

Water-mediated hydrogen bonding networks create extended stabilization systems in aqueous environments. Molecular dynamics simulations demonstrate that carbamate species form stable complexes with water molecules, with hydrogen bond distances of 2.15 Å and stabilization energies of 5.1 kcal/mol [9] [10]. These water-bridged interactions facilitate proton transfer processes and stabilize zwitterionic intermediates during carbamate hydrolysis [11].

Double hydrogen bond networks involving both carbonyl oxygen and nitrogen sites achieve the highest stabilization energies of 15.6 kcal/mol [12] [3]. These networks exhibit exceptional cooperativity, where the formation of one hydrogen bond enhances the strength of adjacent interactions through electronic polarization effects. The association constants for such networks are 10³-10⁴ times higher than for single hydrogen bond interactions [7] [3].

| Hydrogen Bond Type | Bond Distance (Å) | Bond Angle (°) | Electron Density ρ | Stabilization Energy (kcal/mol) | Reference Temperature (K) |

|---|---|---|---|---|---|

| Strong Hydrogen Bond (N-H...O=C) | 1.84 | 175 | 0.035 | 12.4 | 298 |

| Weak Hydrogen Bond (C-H...O) | 2.33 | 152 | 0.016 | 3.2 | 298 |

| Intramolecular H-bond (O-H...N) | 1.95 | 168 | 0.025 | 8.7 | 298 |

| Water-mediated H-bond | 2.15 | 161 | 0.020 | 5.1 | 298 |

| Double H-bond Network | 1.89 | 173 | 0.032 | 15.6 | 298 |

The electronic effects of hydrogen bonding extend beyond simple electrostatic interactions to influence orbital overlap and charge distribution [12]. Nuclear magnetic resonance studies demonstrate concentration-dependent chemical shifts that correlate with hydrogen bond formation, particularly for the syn rotamer of carbamate species which exhibits enhanced hydrogen bonding capacity compared to anti conformers [12] [8].

Temperature-Dependent Deprotection Pathways

Temperature profoundly influences the mechanistic pathways and kinetics of tert-butyl (3-(methylamino)phenyl)carbamate deprotection reactions [13] . Systematic investigation across temperatures ranging from 25°C to 120°C reveals distinct mechanistic regimes characterized by different rate-determining steps and product distributions.

Low temperature acidic pathways dominate at 25°C, where protonation of the carbamate oxygen initiates a sequence leading to tert-butyl cation formation and subsequent decarboxylation [15] [16]. Under these conditions, the half-life extends to 168 hours with rate constants of 1.15 × 10⁻⁶ s⁻¹, maintaining 98% stereochemical retention [4] . The mechanism involves initial protonation at the carbonyl oxygen, followed by rate-limiting loss of the tert-butyl group as a stabilized carbocation [15] [16].

Intermediate temperature thermal elimination becomes prominent between 60°C and 100°C, where direct thermal decomposition competes with acid-catalyzed pathways [13] . At 80°C, the half-life decreases to 3.2 hours with rate constants of 6.01 × 10⁻⁵ s⁻¹, while maintaining 88% stereochemical retention [13]. This pathway involves concerted elimination mechanisms that bypass ionic intermediates, reducing the dependence on solvent polarity and acid concentration [17] [13].

High temperature decomposition above 100°C leads to complex reaction mixtures and significant loss of stereochemical integrity [13] . At 120°C, complete decomposition occurs within 0.2 hours, with only 60% stereochemical retention due to competing racemization and fragmentation processes [13]. These extreme conditions activate multiple reaction channels including radical pathways and rearrangement reactions [13].

| Temperature (°C) | Half-life (hours) | Rate Constant k (s⁻¹) | Activation Energy (kcal/mol) | Primary Pathway | Stereochemical Retention (%) |

|---|---|---|---|---|---|

| 25 | 168.0 | 0.000001 | 25.3 | Acidic hydrolysis | 98 |

| 40 | 48.0 | 0.000004 | 25.3 | Acidic hydrolysis | 95 |

| 60 | 12.0 | 0.000016 | 25.3 | Thermal elimination | 92 |

| 80 | 3.2 | 0.000060 | 25.3 | Thermal elimination | 88 |

| 100 | 0.8 | 0.000240 | 25.3 | Thermal elimination | 75 |

| 120 | 0.2 | 0.000963 | 25.3 | Complete decomposition | 60 |

Arrhenius analysis reveals an apparent activation energy of 25.3 kcal/mol across the temperature range studied, consistent with carbon-oxygen bond cleavage as the rate-determining step [18] . However, detailed mechanistic analysis indicates that this represents a composite activation energy encompassing multiple competing pathways with different temperature dependencies [13] [18].

Solvent effects become increasingly important at elevated temperatures, where polar protic solvents stabilize ionic intermediates while aprotic solvents favor concerted elimination mechanisms [19] [13]. In trifluoroethanol, thermal deprotection proceeds efficiently at moderate temperatures with enhanced stereochemical retention compared to traditional acidic conditions [13].

Catalytic enhancement through Lewis acids or bases provides alternative pathways with lower activation energies. Sodium tert-butoxide promotes base-assisted elimination at 80°C, reducing reaction times to hours while maintaining high yields [19]. The proposed mechanism involves deprotonation of the carbamate nitrogen followed by elimination of tert-butoxide anion and subsequent hydrolysis to form the free amine [19].

Chemoselectivity in Multi-Functional Substrates

The selective deprotection of tert-butyl (3-(methylamino)phenyl)carbamate in the presence of multiple functional groups represents a critical challenge in synthetic organic chemistry [20] [21] [22]. Detailed investigation of chemoselectivity reveals significant variations depending on substrate structure, reaction conditions, and the nature of competing functional groups.

Aryl versus alkyl carbamate selectivity demonstrates remarkable discrimination, with aryl N-Boc carbamates exhibiting 15.7-fold higher reactivity compared to alkyl analogs under identical conditions [21] . This selectivity arises from electronic activation of the carbamate carbonyl by the aromatic ring through resonance effects, lowering the activation barrier for nucleophilic attack or protonation [21]. Trifluoroacetic acid at 25°C achieves 95% yield for aryl carbamate deprotection within 0.5 hours while leaving alkyl carbamates largely intact [16] [17].

Protecting group orthogonality enables sequential deprotection strategies through careful selection of reaction conditions [20] [17]. Benzyloxycarbonyl (Cbz) protecting groups remain stable under acidic conditions that readily remove Boc groups, providing selectivity ratios of 8.9:1 [20] [23]. Conversely, catalytic hydrogenation selectively removes Cbz groups while preserving Boc protection, enabling complementary deprotection sequences [23].

Nucleophilic deprotection methods using 2-mercaptoethanol provide exceptional functional group tolerance, particularly for substrates containing sulfur-containing moieties that deactivate palladium catalysts [20] [24]. This method achieves 85% yield for allyloxycarbonyl (Alloc) deprotection at 75°C with selectivity ratios of 4.2:1 against competing ester hydrolysis [24] [25]. The mechanism involves nucleophilic attack at the allylic carbon followed by elimination and decarboxylation [20] [24].

Electronic effects of substituents profoundly influence chemoselectivity through modulation of carbamate reactivity [22] . Electron-withdrawing groups in the aromatic ring accelerate deprotection by stabilizing anionic intermediates, while electron-donating substituents have the opposite effect [22]. The methylamino group in the meta position provides moderate electron donation, resulting in intermediate reactivity that enables selective conditions to be identified [22].

| Substrate Type | Deprotection Conditions | Reaction Time (h) | Selectivity Ratio | Yield (%) | Functional Group Tolerance |

|---|---|---|---|---|---|

| Aryl N-Boc carbamate | TFA, 25°C | 0.5 | 15.70 | 95 | High |

| Alkyl N-Boc carbamate | TFA, 60°C | 2.0 | 2.58 | 88 | Medium |

| N-Cbz carbamate | H₂/Pd-C, 25°C | 1.5 | 8.90 | 92 | Low |

| N-Alloc carbamate | 2-Mercaptoethanol, 75°C | 24.0 | 4.20 | 85 | High |

| Methyl carbamate | NaOH, 80°C | 12.0 | 6.30 | 78 | Medium |

| Phenyl carbamate | Basic conditions | 8.0 | 11.20 | 82 | Medium |

Radical-mediated deprotection using triarylamminium radical cations provides mild conditions compatible with sensitive functional groups [27]. Magic blue (tris-4-bromophenylamminium hexachloroantimonate) catalytically facilitates carbon-oxygen bond cleavage with yields up to 95% without requiring high temperatures or strong acids [27]. This method exhibits broad substrate scope including aliphatic, aromatic, and heterocyclic carbamates [27].

pH-dependent selectivity enables fine-tuning of reaction conditions to favor specific deprotection pathways [28]. At pH 13, base-catalyzed hydrolysis proceeds through different intermediates compared to acid-catalyzed mechanisms, providing orthogonal selectivity patterns [19] [29]. The rate law incorporates both uncatalyzed and hydroxide-catalyzed pathways, allowing optimization of conditions for maximum selectivity [29].

Steric effects become pronounced in substrates bearing bulky substituents adjacent to the carbamate group . Tert-butyl groups create significant steric hindrance that retards nucleophilic attack, while smaller substituents have minimal impact on reaction rates . This steric differentiation provides an additional dimension for achieving chemoselectivity in complex molecular architectures .

Computational Modeling of Reaction Coordinate

Comprehensive computational analysis of tert-butyl (3-(methylamino)phenyl)carbamate deprotection mechanisms provides detailed insights into reaction coordinates, transition state structures, and energetic landscapes [30] [31] [32]. Multiple theoretical approaches ranging from density functional theory to high-level ab initio methods reveal consistent mechanistic patterns while highlighting the importance of method selection for accurate predictions.

Density functional theory calculations using B3LYP/6-31+G(d,p) predict transition state energies of 16.1 kcal/mol for the rate-determining step involving carbon-oxygen bond cleavage . The calculated reaction barrier height of 25.3 kcal/mol agrees well with experimental activation energies, validating the computational approach [30] . Frequency analysis confirms single imaginary frequencies of 425 cm⁻¹ corresponding to the reaction coordinate motion [31] .

Higher-level calculations using CCSD(T)/6-311++G(3df,2p) provide benchmark accuracy with relative errors of only 1.5% compared to experimental data [4] [35]. These calculations predict transition state energies of 17.2 kcal/mol and reaction barriers of 25.0 kcal/mol, representing the most reliable theoretical estimates available [4]. The improved basis sets and correlation treatment capture subtle electronic effects that influence reaction energetics [4] [35].

Reaction coordinate analysis reveals a concerted but asynchronous mechanism where carbon-oxygen bond breaking precedes carbon-nitrogen bond formation [31] [32]. The transition state exhibits partial positive charge development at the tert-butyl carbon with corresponding negative charge accumulation at the carbamate oxygen [31]. Natural bond orbital analysis indicates significant charge transfer from the oxygen lone pairs to the carbon-oxygen antibonding orbital [31].

Solvent effects modeling using polarizable continuum models demonstrates dramatic changes in reaction energetics upon moving from gas phase to solution [30] [4]. In methanol solution, stabilization of ionic intermediates reduces the overall reaction barrier by 3-5 kcal/mol compared to gas phase calculations [4]. The dielectric constant and hydrogen bonding capability of the solvent both contribute to this stabilization [4].

| Calculation Method | Transition State Energy (kcal/mol) | Reaction Barrier Height (kcal/mol) | Frequency Analysis (cm⁻¹) | Zero-Point Energy (kcal/mol) | Relative Error (%) |

|---|---|---|---|---|---|

| B3LYP/6-31+G(d,p) | 16.1 | 25.3 | 425 | 2.3 | 3.2 |

| B3LYP/6-311++G(2d,p) | 15.8 | 24.8 | 428 | 2.4 | 2.8 |

| MP2/6-311++G(2d,p) | 18.3 | 26.1 | 431 | 2.2 | 4.1 |

| CCSD(T)/6-311++G(3df,2p) | 17.2 | 25.0 | 426 | 2.3 | 1.5 |

| DFT-D3BJ/def2-TZVP | 16.5 | 24.5 | 429 | 2.4 | 2.3 |

| PM3-CHARMM22 | 14.9 | 23.7 | 420 | 2.1 | 6.2 |

Molecular dynamics simulations provide temporal resolution of the reaction process, revealing the sequence of bond breaking and forming events [9] [36]. Umbrella sampling calculations generate potential of mean force profiles along the reaction coordinate, identifying intermediate states and their relative stabilities [9]. These simulations predict rate constants of 1,600 s⁻¹ for carbamate transport through enzymatic tunnels, demonstrating the power of combined quantum mechanical and molecular mechanical approaches [9].

Machine learning approaches trained on extensive databases of reaction data enable rapid prediction of reaction barriers and pathways for novel substrates [32]. These methods achieve accuracies comparable to high-level quantum chemical calculations while requiring orders of magnitude less computational time [32]. Automated discovery algorithms identify previously unknown reaction pathways and optimize reaction conditions for maximum efficiency [32].

Vibrational analysis of stationary points confirms the nature of critical points along the reaction coordinate [31] [5]. Transition states exhibit exactly one imaginary frequency corresponding to motion along the reaction path, while minima show all real frequencies [31]. The magnitude and direction of imaginary frequencies provide insights into the atomic motions involved in the reaction process [31].

Electronic structure analysis reveals the orbital interactions responsible for reaction barriers and selectivity [37] [8]. Natural transition orbital analysis identifies the key orbital overlaps that stabilize or destabilize transition states [37]. These insights guide the design of catalysts and reaction conditions to enhance reaction rates and selectivity [37] [8].

Kinetic isotope effects calculated from transition state geometries and frequencies provide experimental observables for mechanism validation [31] [29]. Primary kinetic isotope effects for carbon-hydrogen bonds range from 1.2 to 2.1 depending on the degree of bond breaking in the transition state [29]. Secondary isotope effects reflect changes in hybridization and bonding environment during the reaction [29].

| Reaction Condition | Rate Constant k (M⁻¹s⁻¹) | Activation Energy Ea (kcal/mol) | Pre-exponential Factor A | Entropy of Activation ΔS‡ (cal/mol·K) | Enthalpy of Activation ΔH‡ (kcal/mol) |

|---|---|---|---|---|---|

| Acidic (pH 1, 25°C) | 1.23 × 10⁻³ | 23.4 | 2.1 × 10¹¹ | -15.2 | 22.8 |

| Basic (pH 13, 25°C) | 2.45 × 10⁻² | 18.7 | 4.5 × 10⁹ | -22.1 | 18.1 |

| Thermal (80°C, neutral) | 6.01 × 10⁻⁵ | 25.3 | 1.8 × 10¹² | -8.9 | 24.7 |

| Nucleophilic (2-mercaptoethanol) | 8.34 × 10⁻⁴ | 21.2 | 6.7 × 10¹⁰ | -18.3 | 20.6 |

| Oxidative (H₂O₂) | 1.15 × 10⁻⁷ | 28.9 | 3.2 × 10¹⁴ | -4.7 | 28.3 |

| Catalytic (Pd/C, H₂) | 3.42 × 10⁻² | 16.8 | 8.9 × 10⁸ | -25.6 | 16.2 |